N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would be quite complex. It would likely exhibit aromaticity due to the benzothiazole and thiophene rings, and the pyrrolidin-2-one moiety could introduce additional reactivity due to the presence of the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, its solubility could be affected by the polar carbonyl group and the nonpolar aromatic rings. Its melting and boiling points would likely be relatively high due to the size and complexity of the molecule .Scientific Research Applications
Chemical Properties and Biological Activity
The molecular structure of compounds like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been a subject of interest due to their potential biological activities. For instance, studies have delved into the synthesis of thiophene analogues of known carcinogens, evaluating their potential carcinogenicity and the implications of such molecular substitutions (Ashby et al., 1978). The chemical and biological behaviors of these compounds, including their interaction with aromatic rings and potential carcinogenic effects, have been explored, although their capacity to induce tumors in vivo remains uncertain (Ashby et al., 1978).
Role in Heterocyclic Chemistry
The compound's structural components, like thiophene and benzothiazol, are of substantial interest in heterocyclic chemistry. Literature reviews and studies have detailed the versatile chemistry and varied properties of compounds containing these moieties, noting their importance in synthesizing novel organic compounds and their potential in various therapeutic and biological applications (Boča et al., 2011). The comprehensive exploration of these heterocyclic structures offers insights into their potential utility in different domains, including drug design and synthesis (Drehsen & Engel, 1983).
Applications in Medicinal Chemistry
The incorporation of heterocyclic structures like thiophene and benzothiazol in medicinal chemistry is significant. These components are often integrated into bioactive molecules, contributing to the development of compounds with potential antiviral, antitumor, and antimycobacterial properties (Ostrowski, 2022). The research emphasizes the impact of bioisosteric replacement and the structural modifications of lead compounds to optimize their activity and selectivity for desired therapeutic effects.
Mechanism of Action
The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be a reagent in a chemical reaction, future research could involve exploring its reactivity under various conditions and with various other reactants .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-13(9-20-14(22)5-6-15(20)23)19-16-10(7-8-24-16)17-18-11-3-1-2-4-12(11)25-17/h1-4,7-8H,5-6,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNGKMPFNJBJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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